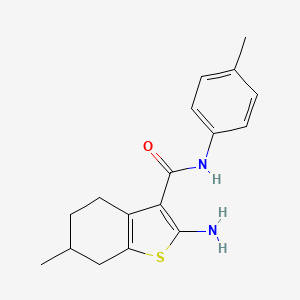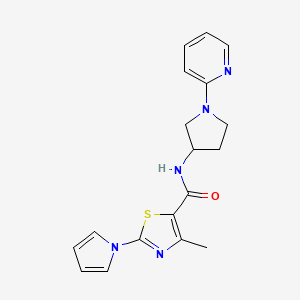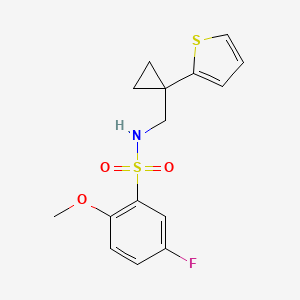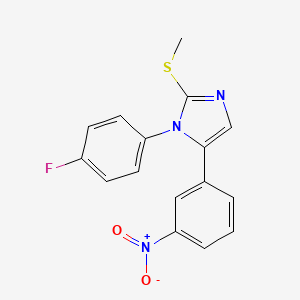![molecular formula C18H22ClN3O2 B2839001 2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2415517-00-7](/img/structure/B2839001.png)
2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine, commonly known as CMPD101, is a small molecule compound that has been found to have potential therapeutic properties. It belongs to the class of piperidine-based compounds and has been studied extensively for its pharmacological activity.
Mecanismo De Acción
CMPD101 exerts its pharmacological activity by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), a group of proteins involved in the regulation of gene expression. This leads to altered gene expression and subsequent changes in cellular processes.
Biochemical and Physiological Effects:
CMPD101 has been found to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators like prostaglandins. It also induces cell cycle arrest and apoptosis in cancer cells. It has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPD101 has various advantages and limitations for lab experiments. Its small size and ease of synthesis make it an ideal candidate for drug development studies. However, its low solubility and stability can pose challenges in formulation and storage.
Direcciones Futuras
There are various future directions for research on CMPD101. It can be studied further for its potential use in the treatment of various disease conditions like cancer, neurodegenerative diseases, and viral infections. Its mechanism of action can also be studied further to identify potential targets for drug development. Its pharmacokinetic and pharmacodynamic properties can also be studied further to optimize its use in clinical settings.
Métodos De Síntesis
CMPD101 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-3-methoxybenzaldehyde with piperidine and subsequent reaction with 5-methylpyrimidine-2,4-dione. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
CMPD101 has been studied for its potential therapeutic properties in various disease conditions. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-13-10-20-18(21-11-13)24-15-6-8-22(9-7-15)12-14-4-3-5-16(23-2)17(14)19/h3-5,10-11,15H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDDHGONLSQUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C(=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)

![N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2838932.png)
![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2838933.png)
![(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2838935.png)
![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)